

5-Chloro-2-fluoropyridin-4-ol basic properties

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Compound of Interest

Compound Name: 5-Chloro-2-fluoropyridin-4-ol

CAS No.: 1227571-47-2

Cat. No.: B2653296

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Technical Monograph: **5-Chloro-2-fluoropyridin-4-ol** CAS: 1033202-39-3 | Formula: C

H

ClFNO | M.W.: 147.53 g/mol [1]

Executive Summary

5-Chloro-2-fluoropyridin-4-ol represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its utility stems from its orthogonal reactivity profile: the C2-fluorine offers rapid nucleophilic aromatic substitution (

), the C5-chlorine facilitates palladium-catalyzed cross-coupling, and the C4-hydroxyl group serves as a versatile handle for alkylation or conversion to a leaving group.[1] This guide details the physicochemical properties, synthetic handling, and strategic application of this building block.

Part 1: Physicochemical Profile & Tautomerism[1]

The Tautomeric Equilibrium

Unlike simple phenols, **5-chloro-2-fluoropyridin-4-ol** exists in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) and 4-pyridone (lactam) forms.[1] In solution, this equilibrium is solvent-dependent but strongly favors the pyridone form in polar solvents (DMSO, MeOH, Water) due to the stabilization of the dipolar resonance structure.

- Implication for Synthesis: The presence of the NH moiety in the pyridone form means that alkylation conditions can lead to mixtures of O-alkylation (ether formation) and N-alkylation. [1] The electron-withdrawing effects of the 2-fluoro and 5-chloro substituents generally increase the acidity of the N-H bond compared to unsubstituted 4-pyridone.

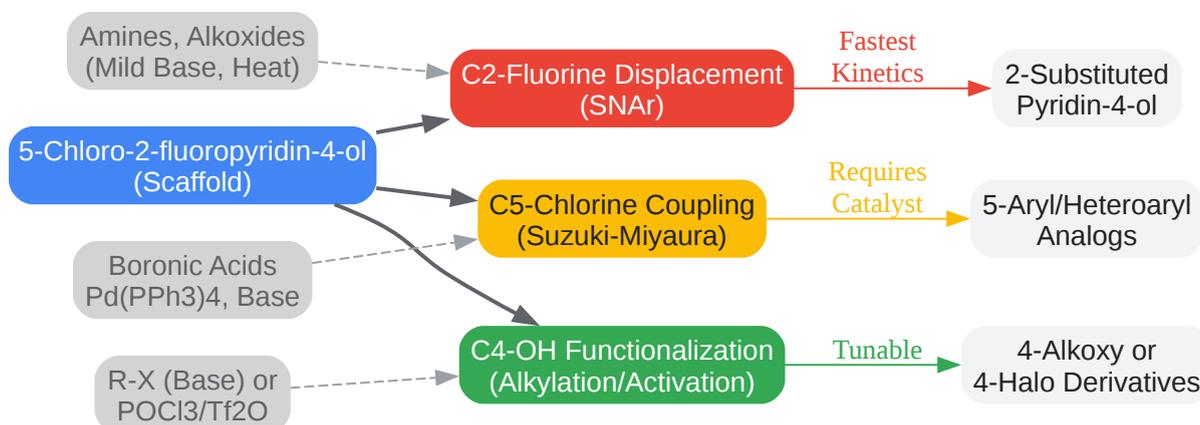
Core Properties Table

Property	Value / Description	Context
Appearance	Off-white to pale yellow solid	Hygroscopic; store under inert atmosphere.[1][2]
Predicted pKa (OH/NH)	~6.5 - 7.5 (Acidic)	Significantly more acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and inductive effects of F/Cl.[1]
LogP (Predicted)	~1.2	Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1]
Solubility	DMSO (>50 mg/mL), MeOH, DMF	Poor water solubility at neutral pH; soluble in aqueous base (forming the phenolate/pyridonate anion).[1]
H-Bond Donors/Acceptors	1 HBD / 3 HBA	The fluorine atom acts as a weak H-bond acceptor.[1]

Part 2: Reactivity Landscape & Logic

The molecule presents three distinct sites for diversification.[1][3] Understanding the electronic bias of the ring is crucial for regioselectivity.

Reactivity Map (Graphviz Visualization)



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Figure 1: Orthogonal reactivity map showing the three distinct vectors for chemical modification. The C2-Fluorine is the most electrophilic site.

Mechanistic Insights

- C2-Fluorine (

): The position ortho to the pyridine nitrogen is highly activated.[1] The electronegativity of the fluorine atom further lowers the LUMO energy at C2, making it susceptible to attack by amines, thiols, and alkoxides.

- Selectivity: Substitution occurs exclusively at C2 over C5 (chlorine) because the Meisenheimer intermediate formed by attack at C2 is stabilized by the adjacent ring nitrogen.[1]

- C5-Chlorine (Cross-Coupling): The C-Cl bond is relatively inert to

under conditions used to displace the C2-F. However, it is an excellent partner for Palladium-catalyzed reactions.[1]

- Sequence: It is generally recommended to perform

at C2 before Suzuki coupling at C5 to avoid potential catalyst poisoning or side reactions involving the reactive fluorine.[1]

- C4-Hydroxyl: This group can be alkylated to form ethers.[1] To favor O-alkylation over N-alkylation, "hard" electrophiles (e.g., alkyl halides) and silver salts () or non-polar solvents are often employed.[1] Alternatively, converting the OH to a triflate () or chloride () allows for a second or cross-coupling at the C4 position.

Part 3: Experimental Protocols

Protocol A: Regioselective at C2 (Amination)

Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C5-Cl and C4-OH.[1]

Reagents:

- **5-Chloro-2-fluoropyridin-4-ol** (1.0 equiv)[1]
- Primary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
- Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step:

- Dissolution: Dissolve **5-Chloro-2-fluoropyridin-4-ol** in NMP (0.2 M concentration) in a sealed tube or microwave vial.
- Addition: Add DIPEA followed by the amine.
- Reaction: Heat the mixture to 80–100 °C. Monitor by LCMS.[1]

- Note: The reaction is typically complete within 2–4 hours.[1] The C5-Cl will remain intact at this temperature.[1]
- Workup: Dilute with water and adjust pH to ~5-6 with dilute HCl (to precipitate the product if it's the neutral pyridinol form) or extract with Ethyl Acetate.
- Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).[1]

Protocol B: Conversion to 4,5-Dichloro-2-fluoropyridine

Objective: Activation of the C4-OH to a leaving group (Cl) for subsequent substitution.[1]

Reagents:

- **5-Chloro-2-fluoropyridin-4-ol** (1.0 equiv)[1]
- Phosphorus Oxychloride () (5.0 equiv - acts as solvent/reagent)[1]
- Catalytic DMF (3-5 drops)[1][3]

Step-by-Step:

- Setup: Place the starting material in a round-bottom flask under Nitrogen.
- Addition: Carefully add (exothermic). Add catalytic DMF.[1]
- Reflux: Heat to reflux (approx. 105 °C) for 3 hours.
- Quench (Critical Safety): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution: hydrolysis releases HCl gas and heat.[1]
- Extraction: Neutralize with saturated

and extract with Dichloromethane.

- Result: The product, 4,5-dichloro-2-fluoropyridine, is a potent electrophile at both C2 and C4. [\[1\]](#)

Part 4: Drug Discovery Applications

Scaffold Hopping & Bioisosterism

This scaffold is frequently used to replace 3-chlorophenol or indazoles in drug candidates. [\[1\]](#)

- H-Bonding: The pyridone NH (or pyridinol OH) acts as a donor/acceptor pair similar to the hinge-binding motif required in kinase inhibitors (e.g., binding to the ATP pocket of kinases like EGFR or VEGFR).
- Metabolic Stability: The fluorine at C2 blocks metabolic oxidation at the susceptible alpha-position of the pyridine ring.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and distinct vectors for growth, this molecule is an ideal "fragment." [\[1\]](#)

- Vector 1 (C2): Extension into the solvent-exposed region. [\[1\]](#)
- Vector 2 (C5): Extension into the hydrophobic pocket. [\[1\]](#)

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed. [\[1\]](#)
- Specific Hazard: Fluorinated pyridines can hydrolyze to release HF under extreme acidic conditions, though this is rare under standard storage. [\[1\]](#)
- Storage: Store at 2–8 °C under Argon/Nitrogen. The compound is hygroscopic; moisture can shift the tautomeric equilibrium and complicate precise weighing for stoichiometry.

References

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